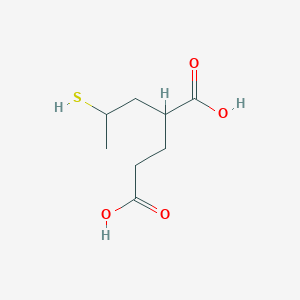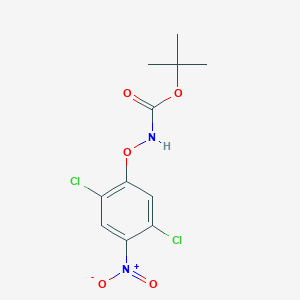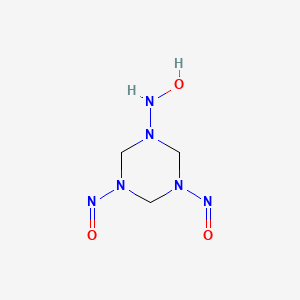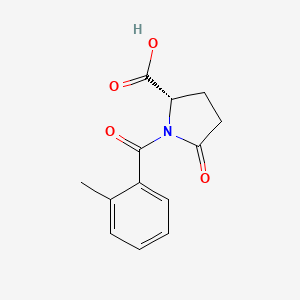
Pentanedioic acid, 2-(2-mercaptopropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanedioic acid, 2-(2-mercaptopropyl)-: is a compound known for its significant role as a selective inhibitor of glutamate carboxypeptidase II (GCPII). This compound has been studied for its potential therapeutic applications, particularly in the treatment of neuropathic pain and prostate cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: This can be achieved through various organic synthesis techniques, including thiol-ene reactions and Michael addition reactions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve large-scale organic synthesis techniques similar to those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Pentanedioic acid, 2-(2-mercaptopropyl)- undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The mercaptopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Alkyl halides or other electrophiles.
Major Products:
Oxidation: Disulfides.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Pentanedioic acid, 2-(2-mercaptopropyl)- has several scientific research applications:
Chemistry: Used as a selective inhibitor in enzymatic studies.
Biology: Studied for its role in inhibiting GCPII, which is involved in the metabolism of neuropeptides.
Medicine: Investigated for its potential in treating neuropathic pain and prostate cancer.
Mechanism of Action
The compound exerts its effects by inhibiting the activity of GCPII, an enzyme involved in the hydrolysis of N-acetylaspartylglutamate (NAAG) to N-acetylaspartate and glutamate. By inhibiting this enzyme, Pentanedioic acid, 2-(2-mercaptopropyl)- reduces the levels of glutamate, which is implicated in various neurological conditions .
Comparison with Similar Compounds
2-(Phosphonomethyl)pentanedioic acid (2-PMPA): Another GCPII inhibitor with similar applications.
2-(3-Mercaptopropyl)pentanedioic acid (2-MPPA): A thiol-based GCPII inhibitor with comparable properties
Uniqueness: Pentanedioic acid, 2-(2-mercaptopropyl)- is unique due to its specific inhibition of GCPII and its potential therapeutic applications in both neuropathic pain and prostate cancer. Its thiol group also allows for unique chemical reactivity compared to other inhibitors .
Properties
CAS No. |
254737-20-7 |
|---|---|
Molecular Formula |
C8H14O4S |
Molecular Weight |
206.26 g/mol |
IUPAC Name |
2-(2-sulfanylpropyl)pentanedioic acid |
InChI |
InChI=1S/C8H14O4S/c1-5(13)4-6(8(11)12)2-3-7(9)10/h5-6,13H,2-4H2,1H3,(H,9,10)(H,11,12) |
InChI Key |
XZOBZHOOPYYQLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(CCC(=O)O)C(=O)O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl N-[(6-chloropyridin-3-yl)methoxy]ethanimidothioate](/img/structure/B14237944.png)
![1-(Benzenesulfonyl)-2-[2-(5-chloro-2-nitrophenyl)ethenyl]-1H-indole](/img/structure/B14237945.png)
![4-[(E)-{4-[2-(4-Oxonaphthalen-1(4H)-ylidene)hydrazinyl]phenyl}diazenyl]benzonitrile](/img/structure/B14237951.png)
![2,6-Dichloro-4-[(phenylsulfanyl)methyl]pyridine-3-carbonitrile](/img/structure/B14237965.png)
![Morpholine, 4-[(5-hydroxy-6,7-dimethyl-2-benzofuranyl)carbonyl]-](/img/structure/B14237973.png)

![8-Oxa-5,9-diazatricyclo[5.2.1.0~2,5~]decane](/img/structure/B14237982.png)
![Benzyl{[(chloromethyl)(dimethyl)silyl]methyl}dimethylsilane](/img/structure/B14237983.png)

![2-[(4-chlorophenyl)sulfonylamino]-N-[(2-methoxyphenyl)methylideneamino]benzamide](/img/structure/B14237990.png)

![[1-(2-Fluorophenyl)ethylidene]propanedinitrile](/img/structure/B14238005.png)
